Dopamine D1 Receptor Affinity: Tetrahydropalmatrubine (THP) Exhibits a 7.5-Fold Lower Affinity than Rotundine (L-THP), Enabling Distinct Selectivity Profiles
Tetrahydropalmatrubine exhibits a binding affinity (Ki) for the dopamine D1 receptor of 443 nM [1]. In comparison, Rotundine (L-tetrahydropalmatine, L-THP) demonstrates a significantly higher affinity with a Ki of 124 nM . This constitutes a 7.5-fold difference in affinity (124 nM vs 443 nM). In functional assays, tetrahydropalmatrubine inhibits D1 receptor activity with an IC50 of 0.41 μM , while Rotundine inhibits with an IC50 of 166 nM .
| Evidence Dimension | Dopamine D1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 443 nM (IC50 = 410 nM) |
| Comparator Or Baseline | Rotundine (L-tetrahydropalmatine): Ki = 124 nM (IC50 = 166 nM) |
| Quantified Difference | 7.5-fold lower affinity (443 nM vs 124 nM); 2.5-fold lower potency (410 nM vs 166 nM) |
| Conditions | HEK293 cells expressing human D1 receptor; [3H]SCH23390 displacement assay |
Why This Matters
This data informs researchers that tetrahydropalmatrubine cannot substitute for Rotundine in D1-centric studies due to its substantially weaker interaction with this receptor.
- [1] BindingDB. BDBM50429053: Ki for Tetrahydropalmatrubine at Dopamine D1 Receptor (443 nM). View Source
